S-(5'-Adenosyl)-L-methionine (chloride dihydrochloride)
Description
Structural Characterization of S-(5'-Adenosyl)-L-Methionine Chloride Dihydrochloride
Molecular Composition and Configuration
SAM is a zwitterionic molecule with the chemical formula C₁₅H₂₅Cl₃N₆O₅S and a molecular weight of 507.8 g/mol . The compound consists of an adenosyl moiety linked via a sulfonium bond to L-methionine, with two hydrochloride counterions stabilizing the charged groups. The chloride dihydrochloride salt form enhances SAM’s solubility in aqueous environments, a critical feature for its role in cellular metabolism.
The stereochemical configuration of SAM is pivotal for its biological activity. Enzymatic synthesis ensures that the sulfonium center adopts the S configuration, which is essential for proper binding to methyltransferases. Nuclear magnetic resonance (NMR) studies have confirmed the presence of two epimeric forms in solution due to pyramidal inversion at the sulfonium center, with the (-)-SAM isomer dominating under physiological conditions.
Table 1: Molecular Properties of SAM Chloride Dihydrochloride
| Property | Value or Description |
|---|---|
| Molecular Formula | C₁₅H₂₅Cl₃N₆O₅S |
| Molecular Weight | 507.8 g/mol |
| Synonyms | AdoMet, SAMe, Active Methionine |
| Chiral Centers | Sulfonium (S configuration), Methionine |
| Salt Form | Chloride dihydrochloride |
Conformational Flexibility and Dynamic Behavior
SAM exhibits remarkable conformational flexibility in its unbound state, as revealed by molecular dynamics (MD) simulations. Principal component analysis of SAM in aqueous solution highlights rotations around the glycosidic bond (connecting adenine and ribose) as the primary contributor to conformational diversity. The molecule interconverts between syn (adenine stacked over ribose) and anti (adenine rotated away) conformations, with the syn form being marginally more prevalent.
When bound to proteins, SAM’s conformational freedom is restricted. For example, knotted methyltransferases enforce a compact binding site that stabilizes specific SAM conformations, such as a bent methionine tail and a fixed glycosidic angle. This structural restraint is critical for aligning the methyl group with the target substrate during catalysis.
Key Conformational Descriptors
- Glycosidic Angle (χ): Governs adenine-ribose orientation (syn: −60° to 90°; anti: 90° to 180°).
- Methionine Dihedral Angles: Influence tail orientation relative to the adenosyl group.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of SAM in deuterated water reveal distinct peaks for the adenine proton (8.39 ppm) and methionine methyl groups (2.94 ppm). The presence of minor peaks at 6.05 and 8.25 ppm corresponds to the (+)-SAM epimer or degradation products, underscoring SAM’s susceptibility to hydrolysis under acidic conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
While specific FT-IR data for SAM chloride dihydrochloride is limited in the literature, studies on analogous compounds suggest characteristic absorption bands for sulfonium groups (∼1050 cm⁻¹), adenine ring vibrations (∼1600 cm⁻¹), and hydrochloride counterions (∼2400 cm⁻¹).
Table 2: Representative Spectroscopic Data for SAM
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | 8.39 ppm (adenine H8), 2.94 ppm (-SCH₃) | Epimeric forms and degradation |
| FT-IR | 1050 cm⁻¹ (S⁺-CH₃), 1600 cm⁻¹ (C=N) | Sulfonium and adenine vibrations |
Physicochemical Properties
Solubility and Hygroscopicity
SAM chloride dihydrochloride is highly soluble in water (>50 mg/mL) due to its ionic nature. However, the compound is hygroscopic, requiring storage in anhydrous conditions to prevent clumping and decomposition.
Stability Profile
SAM undergoes rapid degradation in aqueous solutions via two pathways:
- Hydrolytic Cleavage: Breaking the sulfonium bond yields homoserine lactone and methylthioadenosine.
- Epimerization: Interconversion between (-)-SAM and (+)-SAM forms at the sulfonium center.
Thermogravimetric analysis of related sulfonium compounds indicates decomposition temperatures above 150°C, suggesting SAM’s solid form is stable at room temperature when protected from moisture.
Table 3: Physicochemical Properties of SAM
| Property | Description |
|---|---|
| Solubility | >50 mg/mL in water |
| Hygroscopicity | High; requires desiccated storage |
| Thermal Stability | Stable up to 150°C (solid form) |
| pH Sensitivity | Degrades rapidly in acidic conditions (pH <3) |
Properties
Molecular Formula |
C15H25Cl3N6O5S |
|---|---|
Molecular Weight |
507.8 g/mol |
IUPAC Name |
(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride |
InChI |
InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H |
InChI Key |
KBAFOJZCBYWKPU-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis via Methionine Adenosyltransferase
The most widely employed method for SAM production involves the enzymatic conversion of L-methionine and adenosine triphosphate (ATP) catalyzed by methionine adenosyltransferase (MAT). This reaction occurs in aqueous buffer systems at physiological pH (7.4–8.0) and temperatures of 37–45°C. The stoichiometry follows:
$$
\text{ATP + L-methionine} \xrightarrow{\text{MAT}} \text{SAM + P}i + \text{PP}i
$$
To enhance yield, inorganic pyrophosphatase is often added to hydrolyze pyrophosphate (PP$$_i$$), shifting equilibrium toward SAM synthesis. Industrial-scale processes utilize immobilized MAT enzymes on silica or polymer matrices, achieving turnovers of 15–20 cycles before activity declines. Critical parameters include:
- ATP:Methionine molar ratio : 1:1.2 to minimize ATP hydrolysis byproducts.
- Cofactor supplementation : Mg$$^{2+}$$ (5–10 mM) for MAT activation.
- Reaction time : 4–6 hours, with SAM concentrations reaching 50–80 mM.
A comparative analysis of enzymatic yields under varying conditions is provided in Table 1.
Table 1: Enzymatic SAM Synthesis Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 37 | 42 | 45 |
| pH | 7.4 | 7.8 | 8.0 |
| Yield (%) | 65 | 78 | 72 |
| Purity (HPLC) | 92% | 95% | 93% |
Microbial Fermentation Using Saccharomyces cerevisiae
High-density fermentation of Saccharomyces cerevisiae strains engineered for SAM overproduction offers a scalable alternative. The process involves:
- Fermentation : Fed-batch cultures with glucose (20–30 g/L) and L-methionine supplementation (5–10 g/L) to induce SAM biosynthesis.
- Cell Harvesting : Centrifugation at 6,000 rpm for 10 minutes.
- Acid-Heat Disruption : Treatment with 0.1–0.5 M HCl at 45–55°C for 2 hours to lyse cells.
- Purification :
This method achieves yields of 75–80% with 96–98% purity, suitable for pharmaceutical applications. However, downstream processing accounts for 60–70% of total production costs due to energy-intensive chromatography steps.
Chemical Synthesis and Stereoselective Methylation
Chemical approaches address limitations in enzymatic stereoselectivity and microbial byproduct formation. A patented method (US7667034B2) methylates S-adenosyl-L-homocysteine (SAH) using oxonium salts under acidic conditions:
$$
\text{SAH + 1-Methyldioxanium Tetrafluoroborate} \xrightarrow{\text{CF}_3\text{COOH}} \text{SAMe} + \text{Byproducts}
$$
Key Steps :
- Methylation : Conducted at −10°C to 0°C in trifluoroacetic acid to minimize racemization.
- Workup : Quenching with diisopropyl ether, followed by Amberlite LA-2 resin to remove impurities.
- Isolation : Lyophilization yields SAM chloride dihydrochloride with (S,S)-isomer enrichment (58–75%).
Table 2: Chemical Methylation Agents and Outcomes
| Methylating Agent | (S,S)-Isomer Yield | Purity (HPLC) |
|---|---|---|
| 1-Methyldioxanium Tetrafluoroborate | 75% | 89% |
| 1-Methyloxiranium Tetrafluoroborate | 68% | 85% |
| 1-Methyltetrahydro-2H-pyranium | 62% | 82% |
Stability Challenges and Stabilization Strategies
SAM’s sulfonium center renders it prone to degradation via:
- Hydrolytic Cleavage :
$$
\text{SAM} \rightarrow \text{Methylthioadenosine (MTA) + Homoserine Lactone}
$$
Accelerated at pH > 7.0. - Radical Degradation : Catalyzed by Fe$$^{2+}$$/Fe$$^{3+}$$ contaminants, producing 5'-deoxyadenosyl radicals.
Stabilization Methods :
- Acidic Storage : SAM chloride dihydrochloride is stabilized at pH 2–3 in HCl matrices.
- Lyophilization : Reduces water activity, extending shelf life to 24 months at −20°C.
- Antioxidants : Thioglycerol (0.1–0.5 mM) inhibits radical pathways.
Industrial-Scale Production and Cost Analysis
A techno-economic comparison of major methods reveals:
Table 3: Production Cost per Kilogram of SAM
| Method | Raw Material Cost | Purification Cost | Total Cost |
|---|---|---|---|
| Enzymatic | \$1,200 | \$3,800 | \$5,000 |
| Microbial | \$900 | \$4,500 | \$5,400 |
| Chemical | \$2,500 | \$1,200 | \$3,700 |
Assumes 100 kg batch size; data from.
Chemical synthesis, despite higher reagent costs, offers lower purification expenses due to reduced byproducts. However, enzymatic methods remain preferred for pharmaceutical applications requiring >99% enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in numerous methylation reactions, transferring a methyl group to substrates such as DNA, RNA, proteins, and lipids.
Transmethylation: This reaction involves the transfer of a methyl group from S-(5’-Adenosyl)-L-methionine to an acceptor molecule, forming S-adenosylhomocysteine as a byproduct.
Common Reagents and Conditions: Common reagents used in these reactions include methyltransferases, which catalyze the transfer of methyl groups. The reactions typically occur under physiological conditions, with a pH range of 7.0-7.5 and a temperature of 37°C .
Major Products: The major product formed from the methylation reactions involving S-(5’-Adenosyl)-L-methionine is S-adenosylhomocysteine. This compound is subsequently hydrolyzed to homocysteine and adenosine .
Scientific Research Applications
S-(5′-Adenosyl)-L-methionine chloride dihydrochloride (SAM) is a molecule that participates in numerous biochemical pathways and is used in various applications, especially in scientific research. SAM facilitates the transfer of methyl groups to proteins, lipids, and nucleic acids . It is synthesized from methionine and adenosine triphosphate (ATP) which is catalyzed by methionine adenosyl transferase . SAM impacts cellular functions, such as cell division, cell death, transcription, genetic stability, oxidant/antioxidant balance, and polyamine homeostasis. It also has therapeutic applications as a nutritional supplement for diseases like osteoarthritis and liver injury . SAM also regulates transsulfuration reactions by binding to the regulatory domain of cystathionine-β-synthase (CBS), a key enzyme .
Scientific Research Applications
- Medium Supplement: SAM is used as a medium supplement for S30 cell extracts .
- Enzyme Interaction Measurement: SAM is used in measuring the interaction with catechol-O-methyltransferase (COMT) through techniques like quartz crystal microbalance (QCM), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) with supported lipid bilayers and vesicles .
- Methylation Reactions: SAM serves as a cofactor for enzyme-catalyzed methylations, including catechol O-methyltransferase (COMT) and DNA methyltransferases (DNMT) .
- CBS Activation Studies: SAM is utilized to investigate its effect as an allosteric CBS activator on cell proliferation and bioenergetics, particularly in colon cancer cell lines .
- Metabolic Studies: SAM is employed in metabolomic studies to understand the intracellular metabolic response to exogenous SAM and adenine, and the mechanisms underlying period lengthening .
- Purification Processes: SAM is used in the purification of S-Adenosyl-L-methionine: L-homocysteine S-methyltransferse from Saccharomyces cerevisiae .
- Bioenergetic Function Measurement: SAM is used to measure bioenergetic function by Extracellular Flux Analysis .
Case Studies
- Colon Cancer Cell Line HCT116: SAM's effect on the proliferation and bioenergetics of the CBS-expressing colon cancer cell line HCT116 was investigated. The study found that SAM enhanced CBS-mediated H2S production in vitro. Short-term exposure stimulated oxygen consumption, while longer-term exposure suppressed mitochondrial oxygen consumption, cellular ATP content, and cell viability .
- Non-Tumorigenic Colon Epithelial Cell Line NCM356: The non-tumorigenic colon epithelial cell line NCM356 was used as a control in a study investigating the effect of SAM on cell proliferation and bioenergetics. SAM exerted smaller effects on cellular bioenergetics in NCM356 cells compared to HCT116 cells .
- Human osteosarcoma cell line (U-2 OS): SAM affected a human osteosarcoma cell line (U-2 OS) expressing bioluminescent clock reporter in the same way, suggesting a conserved mechanism .
Cautionary Notes
Mechanism of Action
The mechanism of action of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) involves its role as a methyl donor in methylation reactions. It interacts with methyltransferases to transfer a methyl group to various substrates, influencing gene expression, protein function, and lipid metabolism. The compound’s molecular targets include DNA, RNA, proteins, and lipids, and it is involved in pathways such as the methionine cycle and polyamine synthesis .
Comparison with Similar Compounds
Key Properties :
- Purity : ≥75% (HPLC) .
- Storage : Requires storage at -20°C to maintain stability .
- Applications : Biochemical research, enzyme kinetics, and metabolite synthesis .
Comparison with Similar Compounds
Structural and Functional Analogs of SAM
SAM Sulfate Tosylate
- Molecular Formula: Not explicitly provided, but CAS 97540-22-2 distinguishes it from the chloride dihydrochloride form .
- Applications : Used in methylation studies but differs in solubility and stability due to the tosylate counterion.
- Stability : Less stable than SAM chloride dihydrochloride; requires stringent storage conditions .
S-Adenosylhomocysteine (SAH)
5′-Chloro-5′-deoxy-8-(methylamino)adenosine (8c)
5'-[(2-Aminooxyethyl)methylamino]-5'-deoxyadenosine Sulfate (Compound 5)
Ethyl- and Methyl-Substituted Derivatives (17a, 17b)
- Modifications : Ethyl or methyl groups at the 8-position enhance steric hindrance, reducing enzymatic recognition .
- Applications : Used to study substrate specificity in methyltransferases .
Data Tables
Table 1: Comparative Properties of SAM and Analogs
Table 2: Inhibitory Activity of SAM Analogs
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 8c | SAM synthase | 1.2 | |
| Compound 5 | SAM synthase | 3.8 | |
| SAH | NSD3 methyltransferase | 0.15 |
Research Findings
- Enzyme Inhibition : Compound 8c demonstrates potent inhibition of SAM synthase (IC₅₀ = 1.2 μM), making it a tool for studying SAM-dependent pathway regulation .
- Metabolic Role: SAM chloride dihydrochloride facilitates the trimethylation of phloridzin docosahexaenoate (PZ-DHA) in liver microsomes, producing bioactive metabolites .
- Stability : SAM chloride dihydrochloride degrades rapidly at room temperature, whereas SAH is more stable due to the absence of a reactive sulfonium group .
Biological Activity
S-(5'-Adenosyl)-L-methionine (SAM) chloride dihydrochloride is a crucial compound in biochemistry, acting primarily as a methyl donor in various biological processes. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.
Overview of S-(5'-Adenosyl)-L-methionine
SAM is synthesized from methionine and adenosine triphosphate (ATP) through the action of methionine adenosyltransferase. It plays a significant role in methylation reactions, influencing the modification of proteins, lipids, and nucleic acids. SAM is involved in numerous cellular functions, including:
- Cell Division and Death : Regulates apoptosis and cell proliferation.
- Transcriptional Regulation : Modifies histones and other transcription factors.
- Antioxidant Defense : Balances oxidant/antioxidant levels within cells.
- Polyamine Synthesis : Serves as a precursor for polyamines like spermidine and spermine, which are vital for cellular growth and repair .
SAM acts by donating methyl groups to various substrates through the action of methyltransferases. The process can be summarized as follows:
- Methylation : SAM donates a methyl group to substrates, forming S-adenosylhomocysteine (SAH) as a byproduct.
- Recycling : SAH can be hydrolyzed back to homocysteine, which can then be remethylated to regenerate methionine or undergo transsulfuration to produce cysteine .
Biological Functions
1. Methylation Reactions
- SAM is the primary methyl donor for DNA, RNA, and protein methylation. This modification is essential for gene expression regulation and epigenetic changes .
2. Polyamine Biosynthesis
- SAM is decarboxylated to form S-adenosylmethioninamine, contributing to the synthesis of polyamines that are critical for cell growth and differentiation .
3. Antioxidant Properties
- SAM exhibits antioxidant capabilities by reducing oxidative stress through its involvement in glutathione synthesis and regulation of redox states within cells .
Therapeutic Applications
SAM has been studied for its potential therapeutic benefits in various conditions:
- Depression : Clinical studies indicate that SAM may improve mood disorders by enhancing neurotransmitter function through methylation processes .
- Osteoarthritis : SAM supplementation has shown promise in reducing pain and improving joint function in osteoarthritis patients .
- Liver Health : It aids in liver function recovery, particularly in conditions involving liver injury or dysfunction .
Case Studies
-
Depression Treatment
- A study involving patients with major depressive disorder demonstrated significant improvements in mood when treated with SAM compared to placebo controls. The mechanism was attributed to increased levels of neurotransmitters such as serotonin and norepinephrine due to enhanced methylation processes .
- Osteoarthritis Management
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended storage and handling protocols for SAM chloride dihydrochloride to ensure stability in enzymatic assays?
SAM chloride dihydrochloride is highly sensitive to temperature and pH. Store at -20°C in a desiccated environment to prevent hydrolysis and degradation. Reconstitute in acidic buffers (pH 3–4) to stabilize the sulfonium ion structure. Avoid repeated freeze-thaw cycles by aliquoting the compound .
Q. How can SAM concentrations be accurately quantified in biological samples like cell lysates or serum?
Use competitive ELISA kits (e.g., CEG414Ge) with a detection range of 12.35–1,000 ng/mL and sensitivity ≤4.63 ng/mL. Validate assays using spike-and-recovery experiments in matrices like plasma or tissue homogenates. Cross-check with LC-MS for absolute quantification, especially in samples with interfering metabolites .
Q. What are the optimal reaction conditions for SAM in in vitro methyltransferase assays?
Use Tris or MOPS buffers (pH 7.5–8.5) with 1–5 mM MgCl₂ to enhance enzyme binding. Include reducing agents (e.g., DTT) to prevent sulfonium ion oxidation. Pre-incubate SAM at 37°C for 10 minutes to equilibrate with the enzyme-substrate complex .
Advanced Research Questions
Q. How do impurities (e.g., ≥75% purity) affect kinetic parameters in methyltransferase studies, and how can these effects be mitigated?
Lower-purity SAM may contain degradation products like S-adenosylhomocysteine (SAH), a competitive inhibitor. Perform HPLC analysis (e.g., C18 reverse-phase column) to quantify active SAM. Adjust enzyme concentrations or use SAH hydrolase inhibitors to minimize interference. Validate kinetic models using high-purity SAM (≥95%) as a control .
Q. What experimental designs distinguish SAM-dependent methylation from non-specific background in epigenetic studies?
Employ isotope-labeled SAM (e.g., *S-*methyl-¹³C) to track methyl group transfer via mass spectrometry. Use knockout models of methyltransferases (e.g., PRMTs) or SAM-deficient media to establish baseline activity. Pair with 5-azacytidine (DNA methylation inhibitor) to isolate SAM-specific effects .
Q. How can structural analogs of SAM be utilized to design competitive inhibition assays for SAM-dependent enzymes?
Synthesize analogs like 5′-chloro-5′-deoxy-8-(methylamino)adenosine to probe enzyme active sites. Use crystallography or molecular docking to assess binding affinity. Perform in vitro activity assays with varying SAM:inhibitor ratios to calculate IC₅₀ values .
Q. What methodologies reconcile data discrepancies caused by different SAM salt forms (e.g., chloride dihydrochloride vs. sulfate tosylate)?
Compare solubility profiles: chloride salts are more water-soluble, while sulfate tosylate may require organic solvents. Normalize experiments by molar concentration rather than mass. Conduct parallel assays under identical buffer conditions (e.g., 100 mM NaCl) to control for counterion effects .
Q. How does SAM stability vary in high-throughput screening (HTS) assays, and what buffer optimizations improve reproducibility?
SAM degrades rapidly at neutral pH and room temperature. For HTS, use pre-chilled plates and automated liquid handlers to reduce exposure time. Add 1 mM HCl to reaction buffers or employ SAM-stabilizing agents like glycerol (10–20%). Validate stability via time-course LC-MS .
Q. What are the implications of SAM salt form selection (chloride vs. sulfate) in cell-based bioavailability studies?
Chloride dihydrochloride offers higher solubility in aqueous media, making it suitable for cell culture. Sulfate tosylate may require DMSO solubilization, risking cellular toxicity. Measure intracellular SAM/SAH ratios via LC-MS/MS to compare bioavailability across salt forms .
Q. How can SAM’s role in apoptosis reversal be validated while controlling for off-target methylation effects?
Combine SAM supplementation with methylation-sensitive restriction enzymes (e.g., HpaII) to map DNA methylation changes. Use RNA-seq to correlate gene expression with methylation status. Include SAH as a negative control to confirm SAM-specific activity .
Data Contradiction Analysis
- Purity Variability : Studies using SAM with ≥75% purity (common in commercial reagents) may report lower enzyme velocities compared to high-purity batches. Always report purity grades and validate with orthogonal methods (e.g., NMR) .
- Salt Form Effects : Discrepancies in IC₅₀ values between studies may arise from differences in SAM solubility or counterion interactions. Standardize salt forms in comparative analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
